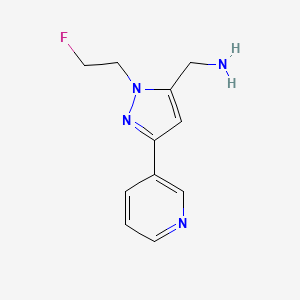
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, often referred to as FEPP, is a small molecule synthesized from the reaction of 2-fluoroethyl-3-pyridinecarboxylic acid and 1H-pyrazol-5-amine. FEPP is a versatile compound that has been used in a wide range of scientific research applications, including the study of biochemical and physiological effects.
Scientific Research Applications
Ambient-Temperature Synthesis
A study by Diana Becerra et al. (2021) describes the ambient-temperature synthesis of a related compound, highlighting a novel approach to synthesizing N-pyrazolyl imines, which could have implications for the synthesis and study of similar compounds, including (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine for various applications in medicinal chemistry and drug development Diana Becerra, J. Cobo, & Juan C Castillo, 2021.
Anticonvulsant Potential
S. Pandey and R. Srivastava (2011) explored the synthesis and characterization of heterocyclic Schiff bases, including compounds structurally related to (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, for their potential anticonvulsant activities. This research indicates the therapeutic potential of such compounds in neurological disorders S. Pandey & R. Srivastava, 2011.
Antimicrobial Activity
Satyender Kumar et al. (2012) synthesized a series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating their good antimicrobial activity. This work showcases the potential of similar compounds for antimicrobial applications Satyender Kumar et al., 2012.
Catalytic Applications
Research by Gavin W. Roffe et al. (2016) on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, using related compounds, highlights their utility in catalytic applications, showing good activity and selectivity. This suggests the utility of such compounds in catalysis Gavin W. Roffe et al., 2016.
Photocytotoxicity for Cancer Treatment
Uttara Basu et al. (2014) studied Iron(III) complexes with related ligands for their photocytotoxic properties, demonstrating significant photocytotoxicity in red light. This research underlines the potential of such compounds in developing treatments for cancer through photodynamic therapy Uttara Basu et al., 2014.
properties
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-3-5-16-10(7-13)6-11(15-16)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIZXIXRHOSTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481616.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481618.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481622.png)
![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481623.png)
![7-(azidomethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481627.png)
![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481628.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481629.png)
![7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481630.png)
![methyl 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1481631.png)
![(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481633.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481634.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481636.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481638.png)
![(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481639.png)